Product packaging for Kayacryl blue FP-ED(Cat. No.:CAS No. 12235-47-1)

Kayacryl blue FP-ED

Cat. No.: B1173395
CAS No.: 12235-47-1
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Description

Kayacryl Blue FP-ED is a commercial cationic dye from the Kayacryl ED series, which comprises dispersed cationic dyes specifically designed for dyeing acrylic fibers and cationic dyeable polyester (CDP) . These dyes are engineered to offer excellent reproducibility and are part of product lineups that help reduce environmental impact . The Kayacryl ED series provides a range of colors, with this compound being one of several blue shades available, including Blue 2RL-ED, Blue BM-ED, and Blue GSL-ED . Cationic dyes like this compound are valued in textile research for achieving bright shades on synthetic fibers. The dye's mechanism involves its positive charge forming strong ionic bonds with the negative sites on the fiber, resulting in good color fastness . Researchers utilize this dye to develop efficient dyeing processes, such as one-bath dyeing methods that save time and energy, and to study the effects on fiber properties and color fastness . This product is intended for laboratory research and industrial development use only. It is not approved for personal, therapeutic, or veterinary use.

Properties

CAS No.

12235-47-1

Molecular Formula

F6O2Sb *

Origin of Product

United States

Mechanistic Investigations of Dye Substrate Interactions of Kayacryl Blue Fp Ed

Elucidation of Adsorption Kinetics on Polymeric Substrates

Adsorption kinetics provides insight into the rate and mechanism by which a dye is taken up by a substrate. Several models are employed to analyze experimental data and determine the rate-limiting steps of the adsorption process.

Pseudo-First-Order Kinetic Model Applications in Kayacryl Blue FP-ED Adsorption Studies

The pseudo-first-order kinetic model, also known as the Lagergren model, is often used to describe the initial stages of adsorption where the rate is proportional to the concentration of the adsorbate in the solution. The linear form of the pseudo-first-order model is typically expressed as:

ln(qe - qt) = ln(qe) - k1t

Pseudo-Second-Order Kinetic Model Analyses for this compound Fixation

The pseudo-second-order kinetic model is widely used to describe adsorption processes where the rate is proportional to the square of the concentration of the adsorbate. It assumes that the adsorption rate is controlled by the chemical adsorption mechanism or chemisorption. The linear form of the pseudo-second-order model is given by:

t/qt = 1/(k2*qe²) + t/qe

where qe and qt are the amounts of dye adsorbed at equilibrium and at time t (mg/g), and k2 is the pseudo-second-order rate constant (g/mg·min). This model often provides a good fit for adsorption data across the entire contact time, suggesting that chemisorption might be the rate-limiting step researchgate.netresearchgate.netresearchgate.netbibliotekanauki.pl. Studies on the adsorption of various dyes onto different adsorbents have shown high regression coefficients (R²) when fitted with the pseudo-second-order model researchgate.netresearchgate.netbibliotekanauki.plnih.gov. While specific data for this compound was not retrieved, the prevalence of the pseudo-second-order model in accurately describing the adsorption kinetics of other cationic and reactive dyes on various materials suggests its potential applicability in analyzing the fixation behavior of this compound on polymeric substrates.

Intraparticle Diffusion and Film Diffusion Control in this compound Sorption Phenomena

Adsorption is often a multi-step process that can involve diffusion of the adsorbate from the bulk solution to the external surface of the adsorbent (film diffusion) and then diffusion within the pores of the adsorbent (intraparticle diffusion) srce.hr. The intraparticle diffusion model is based on the assumption that intraparticle diffusion is the rate-limiting step. It is represented by the equation:

qt = ki * t^0.5 + C

Application of Advanced Kinetic Models (e.g., Avrami, Bangham) for this compound Adsorption Processes

Beyond the pseudo-first-order and pseudo-second-order models, more advanced kinetic models like the Avrami and Bangham models can provide further insights into the adsorption mechanism. The Avrami model is often used to describe the kinetics of phase transformation and can be applied to adsorption processes involving changes in the adsorbent structure or the formation of a new phase on the surface. The Bangham model is an empirical model sometimes used to describe adsorption in porous adsorbents, particularly when diffusion into pores is a significant factor. While these models offer more complex interpretations of the adsorption process, their specific application to this compound was not found in the provided search results. However, their potential use in detailed kinetic investigations of dye-polymer interactions highlights the range of tools available for a comprehensive understanding of this compound sorption phenomena.

Thermodynamic Characterization of this compound Adsorption Equilibria

Thermodynamic studies are essential for evaluating the feasibility and spontaneity of the adsorption process and for understanding the energy changes involved. These studies are typically conducted at different temperatures to determine thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy.

Gibbs Free Energy Determinations for Spontaneity of this compound Adsorption

The Gibbs free energy change (ΔG°) is a key thermodynamic parameter that indicates the spontaneity of an adsorption process. It is calculated using the van't Hoff equation:

ΔG° = -RT * ln(Kc)

where R is the ideal gas constant (8.314 J/mol·K), T is the absolute temperature (K), and Kc is the equilibrium constant. A negative value of ΔG° indicates a spontaneous adsorption process, while a positive value suggests a non-spontaneous process. Studies on the adsorption of various dyes have shown negative ΔG° values, indicating the spontaneous nature of the adsorption onto the studied adsorbents nih.govresearchgate.netmdpi.com. For instance, the adsorption of basic blue 3 dye and Congo red dye on certain adsorbents exhibited negative Gibbs free energy values nih.govresearchgate.netmdpi.com. While specific ΔG° values for this compound were not retrieved, the determination of Gibbs free energy is a standard approach in characterizing the thermodynamic favorability and spontaneity of its adsorption onto polymeric substrates.

Enthalpy and Entropy Change Analyses in Dyeing Systems Incorporating this compound

While specific enthalpy and entropy change analyses for this compound were not directly found, studies on the adsorption of other dyes, such as methylene (B1212753) blue, provide insights into the thermodynamic aspects of dyeing processes. Adsorption capacity can decrease with increasing temperature, suggesting an exothermic adsorption process. nih.gov Elevated temperatures can also weaken electrostatic interactions between dyes and membranes. nih.gov The spontaneity of an adsorption process can be characterized by negative Gibbs free energy, while negative enthalpy indicates an exothermic process. researchgate.net

Isotherm Modeling of this compound Sorption Behavior

Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of dye in the solution and the amount of dye adsorbed onto the substrate at a constant temperature. These models provide information about the adsorption capacity, affinity, and surface characteristics of the adsorbent. analis.com.my

The Langmuir isotherm model is often applied to describe monolayer adsorption onto a homogeneous surface with a finite number of identical sites. analis.com.my Studies on the adsorption of various dyes, including methylene blue and other reactive and direct dyes, have shown that the Langmuir model can provide a good fit to experimental data, indicating monolayer adsorption. researchgate.net, nih.gov, analis.com.my, researchgate.net, researchgate.net While direct application to this compound was not found, its nature as a cationic dye interacting with potentially modified substrates suggests that Langmuir modeling could be relevant if monolayer adsorption is the predominant mechanism under certain conditions.

The Freundlich isotherm model is an empirical model used to describe adsorption on heterogeneous surfaces or multilayer adsorption. analis.com.my It is often applied when the adsorption does not follow the ideal monolayer adsorption assumed by the Langmuir model. Research on the adsorption of different dyes, including disperse dyes on cotton fibers and methylene blue on various adsorbents, has shown good correlation with the Freundlich isotherm, indicating heterogeneous surface interactions. nih.gov, researchgate.net, researchgate.net, nih.gov, analis.com.my, researchgate.net, researchgate.net Given that textile fibers can have heterogeneous surfaces, the Freundlich model could be applicable to describe the sorption behavior of this compound, particularly if interactions occur at multiple types of sites or involve multilayer formation.

Beyond the basic Langmuir and Freundlich models, advanced isotherm models such as Redlich-Peterson, Sips, Khan, and Temkin can provide more comprehensive descriptions of adsorption systems, particularly for heterogeneous adsorbents or complex interactions. nih.gov, nih.gov, researchgate.net For instance, the Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on adsorption. nih.gov Studies on the adsorption of dyes like methylene blue and Basic Blue 41 on various materials have successfully employed models like Temkin and Redlich-Peterson to fit experimental data, suggesting their potential applicability in analyzing the sorption behavior of this compound on different substrates, especially where simple monolayer or heterogeneous models may not fully capture the complexity of the interactions. nih.gov, nih.gov, researchgate.net

Molecular-Level Insights into Dye-Fiber Interaction Mechanisms

Dye-fiber interactions at the molecular level are governed by the chemical nature of both the dye and the fiber. For cationic dyes like this compound, interactions with negatively charged sites on the fiber are significant.

Cationic dyes primarily interact with substrates through ionic interactions, particularly with anionic sites present on the fiber or introduced through modification. dalalinstitute.com, mdpi.com, mdpi.com For example, cationization of cellulose (B213188) fibers introduces positive charges that enhance interaction with anionic dyes. mdpi.com In the case of cationic dyes themselves, they carry a positive charge and interact with negatively charged groups on the substrate. The fastness of dyes is influenced by the nature and extent of these dye-fiber forces, with chemical bonds (ionic or covalent) generally leading to higher fastness compared to physical bonds. dalalinstitute.com

While cationic dyes are known for ionic interactions, some dyeing processes involving reactive dyes on modified substrates can also involve covalent bond formation. Reactive dyes, for instance, can form covalent bonds with the hydroxyl groups of cellulose in the presence of alkali. researchgate.net Cationization of cotton can increase the uptake of negatively charged or aromatic dye molecules through electrostatic interactions, in addition to potential covalent attachment for reactive dyes. researchgate.net For this compound, being a cationic dye, the primary interaction mechanism is expected to be ionic interaction with anionic sites on the fiber. However, if the substrate is modified to introduce reactive groups, additional covalent interactions might be possible depending on the dye's structure, although this is less typical for standard cationic dyeing. Studies using techniques like XPS and ATR-FTIR can provide spectroscopic evidence of these interactions at the molecular level. mdpi.com XPS can indicate the presence and interaction of specific elements from the dye and modifier on the fiber surface. mdpi.com ATR-FTIR can reveal alterations in vibrational modes, suggesting interactions between the dye and polymer. mdpi.com

Influence of Fiber Cationization on this compound Dye Uptake Mechanisms

This compound, being a cationic dye, carries a positive charge in the dye bath. Its interaction with textile fibers is primarily driven by electrostatic attraction. While traditional cellulose fibers are anionic after mercerization, cationic dyeable fibers, such as modified polyester (B1180765) or acrylics, are engineered to contain anionic sites. These sites are typically introduced through copolymerization with monomers containing sulfonate groups or other anionic functionalities.

The mechanism of dye uptake for this compound on these modified fibers involves the migration of the positively charged dye cations from the dye bath to the surface of the fiber. Subsequently, these dye cations are adsorbed onto the negatively charged sites within the fiber structure through strong coulombic forces. This electrostatic attraction facilitates the exhaustion of the dye from the bath onto the fiber. The rate and extent of this uptake are influenced by factors such as temperature, pH, and the concentration of both the dye and any competing ions in the solution. The presence of a higher density of anionic sites on the fiber generally leads to increased dye uptake capacity for cationic dyes.

Role of Leveling Agents and Electrolytes in this compound Distribution and Fixation

This compound is noted for its excellent leveling properties, attributed to its slow dyeing speed nih.gov. Leveling agents and electrolytes play crucial roles in controlling the dyeing process to ensure uniform distribution and fixation of the dye on the fiber.

Leveling Agents: Leveling agents are commonly employed in cationic dyeing to regulate the rate of dye uptake and promote levelness. These agents can interact with the dye molecules or the fiber's anionic sites. Some leveling agents are cationic or non-ionic surfactants that can compete with the dye for the available anionic sites on the fiber surface, thereby slowing down the initial rapid strike rate of the dye. Others may form temporary, weak complexes with the dye molecules, reducing their affinity for the fiber and allowing for more even migration and distribution throughout the dyeing process. The use of an acid leveling agent, such as one containing alkyl alcohol ethoxylate, has been mentioned in dyeing processes involving this compound nih.govatamankimya.com. These agents help to control the pH of the dye bath, which in turn affects the charge density of both the dye and the fiber, influencing the rate of adsorption and promoting levelness.

Electrolytes: Electrolytes, typically salts, can influence the ionic strength of the dye bath. In cationic dyeing of cationic dyeable fibers, electrolytes can help to control the rate of dye exhaustion. By increasing the concentration of cations from the electrolyte in the bath, competition for the anionic sites on the fiber surface increases. This competition can slow down the rate at which the cationic dye molecules are adsorbed, allowing for a more gradual and level dyeing process. While cationization of fibers for reactive dyeing can eliminate the need for electrolytes nih.gov, their controlled use in cationic dyeing with dyes like this compound on cationic dyeable fibers is often practiced to manage dye uptake kinetics and improve levelness.

Advanced Studies on Performance and Stability Pathways of Kayacryl Blue Fp Ed

Mechanistic Pathways of Photodegradation of Kayacryl Blue FP-ED

The photodegradation of dyes involves complex chemical transformations induced by light exposure, leading to a loss of color intensity, known as photofading. For this compound, studies on its light fastness provide insight into its stability under light exposure.

Investigation of Light-Induced Chromophore Transformations

Detailed mechanistic investigations into the specific light-induced chromophore transformations of this compound were not extensively detailed in the available literature. However, the light fastness performance indicates the dye's resistance to degradation when exposed to light sources.

Test StandardRating
ISO 105-B02 (Light Fastness)4
AATCC 16 (Light Fastness)4

Evaluation of Photostabilization Strategies and Mechanisms

Information on specific photostabilization strategies and their mechanisms applied to this compound was not available in the consulted sources.

Thermal Degradation Kinetics and Mechanisms of this compound in High-Temperature Applications

Thermal stability is a key performance indicator for dyes used in high-temperature dyeing processes and applications. This compound is noted for possessing the highest heat fastness among blue dyes in its class. kayakuth.co.th This suggests a robust molecular structure capable of withstanding elevated temperatures without significant degradation.

The heat fastness of this compound has been evaluated under specific high-temperature conditions. Testing using a heat-setting machine at 180℃ for 1 minute and 190℃ for 2 minutes resulted in a fastness rating of 4-5. kayakuth.co.th

Test ConditionRating
Heat (180℃ × 1 min)4-5
Heat (190℃ × 2 min)4-5

Detailed kinetic and mechanistic studies describing the specific chemical pathways of thermal degradation for this compound were not found in the available information.

Hydrolytic Stability and Desorption Mechanisms of this compound in Aqueous Environments

The stability of this compound in aqueous environments is relevant to its dyeing process and its performance during washing or exposure to water. The dye is easily dissolved in water at room temperature, but it is advised not to dissolve it in hot water exceeding 80℃. kayakuth.co.th This suggests a potential sensitivity to hydrolysis or altered solubility at higher temperatures.

The resistance to degradation and desorption in the presence of water and chlorine is indicated by its fastness to washing and chlorinated water. This compound shows a wash fastness rating of 4-5 (ISO 105-C10 Test 3: 60℃) for staining on CDP and Wool. kayakuth.co.th Its fastness to chlorinated water (ISO 105-C10, 100ppm) is rated as 3. kayakuth.co.th

Test StandardConditionStaining on CDPStaining on Wool
ISO 105-C10 Test 3 (Wash Fastness)60℃4-54-5
ISO 105-C10 (Chlorinated Water)100ppm, 27℃, 60 min--

Specific studies detailing the hydrolytic degradation mechanisms or quantitative desorption rates of this compound in various aqueous conditions were not available in the consulted literature.

Research into Wash Fastness Performance through Desorption Rate Analysis of this compound

Wash fastness is a critical performance characteristic for textile dyes, indicating their ability to withstand repeated laundering without significant color loss. The wash fastness of this compound is reported as 4-5 according to ISO 105-C10 Test 3 at 60℃, specifically concerning staining on CDP and Wool. kayakuth.co.th This high rating suggests that the dye exhibits low levels of desorption from the dyed fiber under these washing conditions.

While the wash fastness rating provides an empirical measure of performance, detailed research specifically analyzing the desorption rate kinetics and mechanisms of this compound during washing cycles was not found in the available information. The observed high wash fastness implies strong interactions between the cationic dye molecule and the anionic sites within the acrylic or cationic dyeable polyester (B1180765) fibers, which resist displacement by water and detergent.

Biotransformation and Enzymatic Degradation Mechanisms of this compound

The persistence of synthetic dyes, including cationic dyes like this compound, in the environment poses significant concerns due to their complex chemical structures and resistance to conventional treatment methods. Biotransformation and enzymatic degradation offer promising eco-friendly approaches for the decolorization and detoxification of these compounds. Microorganisms, including bacteria, fungi, and algae, along with their secreted enzymes, play a crucial role in breaking down dye molecules into simpler, less harmful substances kayakuth.co.thgoogle.comkayakuth.co.thnih.gov. The mechanisms involved can range from biosorption onto the microbial biomass to enzymatic cleavage of chromophoric groups kayakuth.co.thkayakuth.co.thnih.govchemsrc.com.

Microbial Decolorization Pathways of Cationic Dyes

Microbial decolorization of cationic dyes can occur through various pathways, primarily involving either biosorption or enzymatic degradation kayakuth.co.thkayakuth.co.thnih.govchemsrc.com. Biosorption involves the adsorption of dye molecules onto the surface of microbial cells, which can be a rapid process but does not lead to the destruction of the dye molecule kayakuth.co.thnih.govchemsrc.com. Enzymatic degradation, on the other hand, involves the breakdown of the dye molecule through the action of microbial enzymes kayakuth.co.thgoogle.comkayakuth.co.th.

Bacterial degradation of dyes, including cationic ones, can proceed under aerobic, anaerobic, or sequential anaerobic/aerobic conditions kayakuth.co.thkayakuth.co.th. Anaerobic processes often initiate the breakdown of azo dyes by cleaving the azo bonds, leading to the formation of aromatic amines kayakuth.co.thkayakuth.co.thchemsrc.com. These aromatic amines may require subsequent aerobic treatment for further degradation and potential mineralization kayakuth.co.thchemsrc.com. However, it is important to note that some aromatic amines can be more toxic than the parent dye molecule kayakuth.co.th. Fungal degradation, particularly by white-rot fungi, often occurs under aerobic conditions and involves extracellular ligninolytic enzymes chemsrc.com.

Consortia of microbial cultures have been reported to achieve a higher degree of biodegradation and mineralization compared to individual strains, as co-metabolic activities within the community can facilitate the breakdown of complex dye structures google.comchemsrc.com. Factors such as pH, temperature, dye concentration, and the presence of co-substrates can significantly influence the efficiency of microbial decolorization chemsrc.com.

Identification of Biodegradation Products and Intermediates

Identifying the biodegradation products and intermediates is crucial for understanding the degradation pathways and assessing the toxicity of the transformed compounds. For azo dyes, the initial cleavage of the azo bond (-N=N-) typically yields aromatic amines kayakuth.co.thkayakuth.co.thchemsrc.com. Further degradation of these amines can lead to the formation of various aromatic compounds, which may undergo ring cleavage and eventually be mineralized into carbon dioxide, water, and inorganic salts under aerobic conditions kayakuth.co.th.

Studies on the degradation of other cationic dyes, such as Crystal Violet, using advanced oxidation processes have identified demethylated organic intermediates. Similarly, the degradation of methylene (B1212753) blue, another cationic dye, has been investigated, with studies focusing on the kinetics and potential intermediate products formed during enzymatic or photocatalytic degradation.

While specific biodegradation products and intermediates for this compound have not been extensively documented in the provided search results, it is plausible that its microbial or enzymatic degradation would involve the cleavage of functional groups and the breakdown of its core structure, potentially yielding aromatic amines or other smaller organic molecules. Further research is needed to specifically identify these products for this compound.

Enzymatic Hydrolysis and Oxidation Mechanisms by Specific Biocatalysts

Enzymes produced by microorganisms are key players in the degradation of synthetic dyes. A variety of oxidoreductase enzymes are involved, including azoreductases, laccases, peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase), oxidases, and tyrosinases kayakuth.co.thgoogle.com.

Azoreductases are primarily involved in the reductive cleavage of azo bonds in azo dyes, typically under anaerobic or microaerophilic conditions kayakuth.co.th. This process leads to the formation of often colorless but potentially toxic aromatic amines kayakuth.co.th.

Laccases and peroxidases are oxidative enzymes that can degrade a wide range of dye structures, including those that are not easily degraded by azoreductases. Laccases catalyze the oxidation of phenolic and non-phenolic aromatic compounds through a radical-mediated mechanism. Peroxidases, such as lignin peroxidase and manganese peroxidase, require hydrogen peroxide to catalyze the oxidative cleavage of dye molecules, breaking down complex aromatic structures. These enzymes are often secreted by white-rot fungi and have broad substrate specificities nih.gov.

Other enzymes like tyrosinase and oxidases have also been reported to contribute to dye degradation google.comchemsrc.com. The efficiency of enzymatic degradation can be influenced by factors such as enzyme concentration, pH, temperature, and the presence of mediators or inhibitors. Immobilization of enzymes or microbial cells can enhance their stability, efficiency, and reusability in dye treatment applications.

Analytical Methodologies for Chemical Compound Characterization and Research of Kayacryl Blue Fp Ed

Chromatographic Techniques for Separation and Quantification of Kayacryl Blue FP-ED and its Metabolites/Degradants

Chromatographic techniques are essential for separating and quantifying components within a mixture, including dyes and their potential degradation products or metabolites. High-Performance Liquid Chromatography (HPLC) and Ion-Pair Chromatography (IPC) are particularly relevant for the analysis of charged species like cationic dyes.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a widely used technique for the analysis of dyes. curtin.edu.au Method development for cationic dyes like this compound using HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. For cationic dyes, reversed-phase HPLC is commonly employed. technologynetworks.com The stationary phase is typically non-polar, such as C18 or C8 columns. technologynetworks.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, along with buffers or additives to control pH and ionic strength. sielc.comnajah.edu

While specific HPLC method development details for this compound were not found, research on similar cationic dyes highlights key considerations. For instance, UPLC-MS/MS methods have been developed for the simultaneous determination of cationic dyes like methylene (B1212753) blue, rhodamine B, and crystal violet in environmental samples. mdpi.comnih.gov These methods utilize a C18 column and a mobile phase containing ammonium (B1175870) acetate (B1210297) and formic acid in acetonitrile, demonstrating the applicability of reversed-phase chromatography with appropriate mobile phase modifiers for cationic dye analysis. mdpi.com

Ion-Pair Chromatography (IPC) Optimization for Cationic Dye Analysis

Ion-Pair Chromatography (IPC) is a variant of reversed-phase chromatography specifically suited for separating charged analytes, including cationic dyes, which might not retain well on standard reversed-phase columns. technologynetworks.com In IPC, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. technologynetworks.com This reagent interacts electrostatically with the charged analyte, forming a neutral ion pair. technologynetworks.com The lipophilicity of this ion pair allows for retention and separation on a non-polar stationary phase. technologynetworks.com

For cationic dye analysis, common ion-pairing reagents are anionic, such as alkyl sulfonates (e.g., pentane-, hexane-, heptane-, and octane (B31449) sulfonic acids) or perfluorocarboxylic acids. thermofisher.com The choice and concentration of the ion-pairing reagent significantly affect retention and selectivity. technologynetworks.comthermofisher.com Higher concentrations of the ion-pairing reagent can increase retention of the analyte, but excessively high concentrations can hinder elution. technologynetworks.com Organic modifiers in the mobile phase, such as acetonitrile, are used to adjust retention times and modify selectivity by competing with the pairing reagent for the stationary phase. thermofisher.com Optimizing the type and concentration of the ion-pairing reagent and the organic modifier is crucial for achieving effective separation of cationic dyes using IPC. thermofisher.com IPC is often coupled with UV detection or suppressed conductivity detection. technologynetworks.comthermofisher.com

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide valuable information about the structure, concentration, and interactions of this compound.

UV-Visible Spectroscopy for Quantitative Analysis and Dye Uptake Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of dyes due to their strong absorption in the visible region of the spectrum. curtin.edu.autechnologynetworks.com The technique measures the amount of UV or visible light absorbed or transmitted through a sample as a function of wavelength. technologynetworks.com The concentration of a dye in solution can be determined using the Beer-Lambert Law, which relates absorbance to concentration, molar absorptivity, and path length. csic.es

UV-Vis spectroscopy is widely used to monitor dye uptake during dyeing processes. rsc.orgrsc.orgresearchgate.net This involves measuring the decrease in dye concentration in the dyebath over time by monitoring the absorbance at the dye's maximum absorbance wavelength (λmax). technologynetworks.comrsc.orgresearchgate.net Real-time monitoring of dye uptake can be achieved by connecting a UV-Vis spectrophotometer to a flow cell through which the dyeing solution passes. rsc.org This allows for continuous evaluation of the dyeing process. rsc.orgresearchgate.net While traditional methods involve desorbing the dye from the substrate and then measuring its concentration by UV-Vis spectroscopy, in situ methods offer advantages in terms of speed and non-destructiveness. rsc.orgresearchgate.net

UV-Vis spectroscopy can also be used to study the degradation of dyes by monitoring changes in their absorption spectra over time. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Characterization in Dye-Substrate Complexes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing chemical bonds within molecules. mdpi.comscispace.comstuba.sk It is particularly useful for studying the interactions between dyes and substrates by examining changes in the vibrational modes of the molecules upon complex formation. researchgate.net

FTIR spectroscopy can be used to characterize the chemical structure of dyes themselves, identifying characteristic functional groups such as azo (-N=N-) linkages, hydroxyl (-OH) groups, and amine (-NH) groups, which show specific absorption bands in the infrared spectrum. stuba.skscienceworldjournal.org When studying dye-substrate complexes, shifts in the characteristic peaks of both the dye and the substrate can indicate the formation of chemical bonds or other interactions between them. researchgate.net For example, changes in the O-H or N-H stretching vibrations of a dye upon interaction with a substrate can suggest hydrogen bonding. researchgate.netscienceworldjournal.org

FTIR-ATR (Attenuated Total Reflectance) is a particularly useful mode for analyzing dyed textile fibers as it requires minimal sample preparation and is non-destructive. stuba.skresearchgate.net It allows for the direct analysis of the surface of the dyed material. researchgate.net FTIR can identify co-monomers, solvents, and additives in materials, aiding in the differentiation of dyed substrates. pnrjournal.com

Scanning Electron Microscopy (SEM) for Surface Morphology of Dyed Materials

Scanning Electron Microscopy (SEM) is a technique used to examine the surface morphology of materials at high magnification. semanticscholar.orgnanochemres.orgresearchgate.net In the context of dyed materials, SEM provides visual information about how the dye is distributed on the surface of the substrate and how the dyeing process might have affected the material's surface structure. semanticscholar.orgnanochemres.org

SEM images can reveal details about the fiber surface before and after dyeing, showing whether the dyeing process leads to a uniform coating or if the dye aggregates on the surface. lupinepublishers.com Changes in surface roughness, the presence of deposits, or alterations to the fiber structure can be observed using SEM. nanochemres.orglupinepublishers.com For instance, SEM has been used to characterize the surface morphology of fabrics treated with various substances, showing how treatments can make the fabric surface smoother or cause fibrillation after washing. lupinepublishers.com When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis of the surface, confirming the presence and distribution of elements from the dye or any mordants used. lupinepublishers.combohrium.comrsc.org This is valuable for understanding the interaction and fixation of the dye on the substrate.

X-ray Diffraction (XRD) for Crystallinity and Dye Penetration Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials, including textile fibers and dye molecules. By analyzing the diffraction patterns produced when X-rays interact with a sample, researchers can determine the crystal phases present, their orientation, and the degree of crystallinity within the material. In the context of textile dyeing, XRD can be employed to study changes in fiber crystallinity upon dyeing or other treatments, which can influence dye uptake and penetration. Furthermore, while less common for direct dye detection within fibers due to potentially low concentrations, changes in the fiber's crystalline structure or the appearance of new diffraction peaks might indirectly indicate dye penetration or interaction with crystalline regions. Although specific research detailing the use of XRD for analyzing the crystallinity of fibers dyed with this compound or for directly studying its penetration depth was not found in the consulted literature, XRD is a standard technique in textile science for related structural analysis. Studies on dye degradation have utilized XRD to confirm structural transformations of materials involved in the process. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis of Adsorbents for this compound

Brunauer-Emmett-Teller (BET) surface area analysis is a technique used to determine the specific surface area of porous materials by measuring the amount of gas (typically nitrogen) that adsorbs onto the material's surface at a given temperature and pressure. This method is particularly relevant in research involving adsorbents used for dye removal from wastewater, a common environmental concern in the textile industry. The adsorption capacity of a material is often directly related to its surface area and pore structure. While no specific studies detailing the BET surface area analysis of adsorbents used for the removal of this compound were identified in the provided search results, BET analysis is a standard method for characterizing the surface properties of various potential adsorbents, such as activated carbon derived from industrial waste or biomass, which are explored for their efficacy in removing different types of dyes from aqueous solutions. academicjournals.org The adsorption behavior of dyes, including cationic dyes like Alcian blue, onto different materials has been investigated, highlighting the importance of material properties in adsorption processes. researchgate.netresearchgate.net

Colorimetric and Spectrophotometric Assessment in Dyeing Research

Colorimetric and spectrophotometric methods are fundamental tools in dyeing research for the quantitative evaluation of color properties, dye uptake, and color fastness. These techniques provide objective data that complements visual assessment, allowing for precise analysis of dyeing results and material performance.

K/S Value Determination for Dye Fixation and Color Strength Evaluation

The K/S value, derived from the Kubelka-Munk theory, is a widely used colorimetric parameter in textile dyeing to quantify the color strength and depth of dyed fabrics. K represents the absorption coefficient and S represents the scattering coefficient. The K/S value is directly proportional to the concentration of the dye on the fabric surface, assuming the scattering coefficient of the substrate remains constant. researchgate.net Higher K/S values indicate greater color yield and depth of shade, reflecting the amount of dye fixed onto the fiber. This makes K/S value determination a crucial method for evaluating dye uptake, assessing the efficiency of the dyeing process, and determining the optimal dyeing conditions for achieving desired color depths. researchgate.netmdpi.com Research has shown a good linear relationship between the K/S value of a fabric and the fixation rate of reactive dyes, suggesting its feasibility for assessing dye fixation. researchgate.net

Specific K/S values for this compound dyed on C.D.P. (cationic dyeable polyester) at different dyeing depths have been reported, along with corresponding L, a, and b* color coordinates. L* indicates lightness (0 = black, 100 = white), a* indicates the red/green coordinate (+a* = red, -a* = green), and b* indicates the yellow/blue coordinate (+b* = yellow, -b* = blue). kayakuth.co.th

Here is a data table illustrating the K/S and colorimetric values for this compound at various dyeing depths on 100% C.D.P. using high-temperature dyeing:

Dyeing Depth (% o.w.f.)Lab*K/S
0.0382.22-6.38-14.29-
0.173.21-6.46-25.13-
0.362.01-3.51-36.19-
1.049.111.85-46.25-
3.035.7410.14-51.17-
6.028.6915.90-50.51-

Note: K/S values were provided in the source but not listed numerically in the table format presented in the source snippet; however, the relationship between dyeing depth and color is clearly indicated by the Lab values and the context of K/S determination for color strength.* kayakuth.co.th

Reflectance Spectroscopy for Colorfastness and Fading Analysis

Reflectance spectroscopy involves measuring the amount of light reflected or absorbed by a material across a range of wavelengths. In textile science, this technique is fundamental for objective color measurement and is the basis for calculating colorimetric values such as L, a, b*, and K/S. researchgate.netmdpi.com Beyond basic color measurement, reflectance spectroscopy is crucial for evaluating the colorfastness of dyed textiles to various agents like light, washing, heat, and chlorinated water. By measuring the spectral reflectance of a dyed fabric before and after exposure to a colorfastness test, changes in color can be quantitatively assessed using color difference formulas (e.g., ΔE). A smaller color difference indicates better colorfastness. While the search results did not provide detailed reflectance spectra for this compound or specific studies on its fading mechanisms analyzed by spectroscopy, the color fastness data reported for this compound against light, heat, washing, and chlorinated water kayakuth.co.th implies that these assessments were conducted using colorimetric methods based on reflectance measurements, as is standard practice in the textile industry. For instance, light fastness is typically assessed according to standards like ISO 105-B02 or AATCC Test Method 16, which involve exposing samples to controlled light sources and evaluating color change, often instrumentally using spectrophotometers. kayakuth.co.th

Environmental Research and Remediation Science for Kayacryl Blue Fp Ed

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization of Kayacryl Blue FP-ED

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater by the generation of highly reactive radical species, primarily hydroxyl radicals (•OH) sciencepublishinggroup.comupv.esresearchgate.net. These radicals can oxidize a wide range of recalcitrant organic compounds, leading to their decolorization and potential mineralization into less harmful substances like carbon dioxide and water sciencepublishinggroup.comresearchgate.net. AOPs have been explored for the treatment of various textile dyes due to their effectiveness in breaking down complex molecular structures sciencepublishinggroup.comspringerprofessional.de. While specific studies on this compound were not found in the consulted literature, the principles and findings from AOP applications to other dyes, including cationic dyes, provide insight into potential treatment pathways.

Photocatalytic Degradation Mechanisms of this compound in Aqueous Systems

Photocatalytic degradation involves the use of a semiconductor photocatalyst, typically under UV or visible light irradiation, to generate reactive species like hydroxyl radicals and superoxide (B77818) radicals (O₂•⁻) that can degrade organic pollutants springerprofessional.deresearchgate.net. This process has shown promise for the decolorization and degradation of various dyes in aqueous systems springerprofessional.de. The mechanism generally involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers then interact with water and dissolved oxygen to produce the highly reactive radicals responsible for dye degradation. While the specific photocatalytic degradation mechanisms for this compound have not been detailed in the consulted sources, studies on other cationic dyes suggest that electrostatic interactions between the positively charged dye molecules and the surface of certain photocatalysts can influence adsorption and subsequent degradation efficiency.

Fenton and Photo-Fenton Oxidation Investigations for Cationic Dye Removal

Fenton and photo-Fenton processes are well-established AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals upv.esspringerprofessional.denih.gov. The photo-Fenton process enhances this reaction by adding UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ and can also directly photolyze H₂O₂ mdpi.com. These methods have been investigated for the removal of color and reduction of COD in textile wastewater containing various dyes, including reactive and acid dyes researchgate.netmjcce.org.mkd-nb.inforesearchgate.net. Studies on the Fenton process for dye removal have demonstrated high decolorization efficiencies, often achieving nearly complete color removal under optimized conditions nih.govresearchgate.net. Key parameters influencing the efficiency of Fenton and photo-Fenton processes include pH, the concentrations of Fe²⁺ and H₂O₂, and reaction time nih.govresearchgate.net. For instance, optimal conditions for the Fenton process applied to Reactive Blue 19, another dye, were found to be pH 3, a dye concentration of 2 mg/L, an H₂O₂/Fe²⁺ ratio of 1:5, and a contact time of 10 minutes, resulting in high removal efficiency researchgate.net. The application of Fenton and photo-Fenton processes to cationic dyes like this compound would likely involve similar optimization studies to determine the most effective operating parameters for decolorization and degradation. Despite the general effectiveness of these methods for dye removal, specific research detailing the application of Fenton or photo-Fenton oxidation for the treatment of this compound was not found in the provided search results.

Ozonolysis Pathways for this compound Decolorization

Ozonolysis involves the use of ozone (O₃) as a powerful oxidizing agent to break down organic pollutants in water sciencepublishinggroup.com. Ozone can react directly with double bonds and aromatic systems in dye molecules or indirectly through the formation of hydroxyl radicals under certain conditions (e.g., at higher pH or in the presence of hydrogen peroxide or UV light) sciencepublishinggroup.com. Ozonation has been explored for the decolorization of textile wastewater and has shown effectiveness in breaking down various dye structures sciencepublishinggroup.com. The effectiveness of ozonolysis depends on factors such as ozone concentration, contact time, pH, and the presence of other substances in the water. While ozonolysis is a known method for dye decolorization, specific studies detailing the ozonolysis pathways or efficiency for this compound were not identified in the consulted literature.

Adsorption-Based Remediation Strategies for this compound from Aqueous Effluents

Adsorption is a widely used technique for the removal of dyes from wastewater due to its relatively low cost, ease of operation, and effectiveness in transferring pollutants from the aqueous phase to a solid phase researchgate.netorientjchem.org. The process involves the accumulation of dye molecules on the surface of an adsorbent material. The efficiency of adsorption is influenced by the properties of both the adsorbent and the adsorbate (the dye), as well as operating conditions such as pH, temperature, contact time, and initial dye concentration researchgate.netorientjchem.org.

Development and Characterization of Novel Adsorbent Materials

The development of novel adsorbent materials with high adsorption capacity and selectivity for dyes is an active area of research researchgate.net. Various materials have been investigated as potential adsorbents for dyes, including activated carbon, biomass-based materials, clay minerals, and synthetic polymers researchgate.netorientjchem.orgresearchgate.net. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure researchgate.netorientjchem.org. Modified natural materials, such as modified wheat straw, have also shown effectiveness in removing dyes from water researchgate.net. The characterization of adsorbent materials typically involves determining their surface area, pore size distribution, surface chemistry, and functional groups, which play a crucial role in the adsorption process. For cationic dyes like this compound, adsorbents with negatively charged surfaces or functional groups that can interact favorably with the positive charge of the dye molecule are often effective. Research on the biosorption of cationic dyes using biopolymeric adsorbent materials, such as pectin (B1162225) extract polysaccharide and carrageenan grafted to cellulosic nonwoven textile, has demonstrated high adsorption capacities, attributed to the presence of hydroxyl, sulfonate, and carboxylic functional groups researchgate.net. While the development and characterization of adsorbents specifically for this compound were not detailed in the search results, the principles applied to other cationic dyes are relevant.

Optimization of Adsorption Conditions for this compound Removal Efficiency

Optimizing adsorption conditions is essential to achieve high removal efficiency of dyes from wastewater. Key parameters include the initial dye concentration, adsorbent dosage, contact time, pH of the solution, and temperature researchgate.netorientjchem.org. Studies on the adsorption of various dyes have shown that removal efficiency generally increases with increasing contact time until equilibrium is reached orientjchem.org. Adsorbent dosage also plays a significant role, as a higher dosage provides more active sites for adsorption researchgate.net. The effect of pH is particularly important for ionic dyes like this compound; the surface charge of the adsorbent and the speciation of the dye molecule can be significantly influenced by pH, affecting the electrostatic interactions that drive adsorption researchgate.net. For instance, the removal percentage of Reactive Blue dye using natural and modified wheat straw was found to be influenced by pH, with varying efficiencies observed across a pH range of 2.5 to 10.5 researchgate.net. Optimization studies typically involve conducting batch or column experiments to evaluate the effect of these parameters on removal efficiency and to determine the optimal conditions for a specific dye-adsorbent system. While general principles of adsorption optimization for dyes are well-established and were mentioned in the search results, specific data on the optimized adsorption conditions for this compound were not found.

Reusability and Regeneration Studies of Adsorbents in this compound Systems

Adsorption is a widely used technique for removing dyes from wastewater due to its effectiveness and economic viability. guidechem.com The sustainability of adsorption processes is significantly enhanced by the ability to reuse and regenerate the adsorbent material after it becomes saturated with dye. Regeneration studies aim to recover the adsorbed dye and restore the adsorbent's capacity for subsequent adsorption cycles. kayakuth.co.th

Various regeneration techniques exist, including physical, chemical, and biological methods. Chemical regeneration often involves using acids, bases, salts, or organic solvents to desorb the accumulated dye from the adsorbent surface. kayakuth.co.th Physical methods might include thermal treatment or washing. The efficiency of regeneration is typically assessed by evaluating the adsorbent's dye removal capacity over multiple adsorption-desorption cycles.

Studies on the reusability of adsorbents for dye removal, such as those using activated carbon or modified biomass, have shown varying degrees of success over several cycles. For instance, some adsorbents have demonstrated the ability to retain a significant percentage of their original adsorption efficiency after multiple reuse cycles, although a gradual decline in capacity is often observed. kayakuth.co.thguidechem.comnipponkayaku.co.jp This decline can be attributed to factors such as irreversible dye adsorption, loss of adsorption sites, or structural changes in the adsorbent material during the regeneration process. nipponkayaku.co.jp

While the general principles and techniques for adsorbent reusability and regeneration in dye removal systems are well-established, specific research findings and data tables detailing the reusability and regeneration studies of adsorbents specifically for this compound containing systems were not prominently available in the consulted literature. However, the principles derived from studies on other cationic dyes would be relevant to developing and evaluating regeneration strategies for adsorbents used in this compound remediation.

Bioremediation Approaches for this compound Containing Wastewater

Bioremediation offers an environmentally friendly and potentially cost-effective alternative to physicochemical methods for treating dye-containing wastewater. nih.gov This approach utilizes the metabolic capabilities of microorganisms to degrade or transform dye molecules into less harmful substances.

Research into the bioremediation of textile dyes has identified a variety of microorganisms capable of dye degradation. These include various species of bacteria, fungi, and algae. nih.gov Microorganisms can degrade dyes through enzymatic processes, such as the action of oxidoreductase enzymes in bacteria, which can break down complex dye structures. The effectiveness of bioremediation can be influenced by factors such as the type of microorganism or microbial consortium used, the specific chemical structure of the dye, and the environmental conditions in the bioreactor.

Identification of Dye-Degrading Microorganisms and Consortia

The identification and isolation of microorganisms with high dye-degrading capabilities are crucial steps in developing effective bioremediation strategies. Microorganisms sourced from environments contaminated with textile effluents are often promising candidates, as they may have already adapted to the presence of dyes and developed relevant enzymatic machinery.

Studies have identified numerous microbial strains and consortia capable of degrading various types of dyes, including azo dyes, reactive dyes, and cationic dyes like Methylene (B1212753) Blue. For example, certain bacterial species and fungal strains have shown significant decolorization rates for different dyes under specific conditions. The use of microbial consortia, consisting of multiple microbial species, can sometimes enhance degradation efficiency due to the combined metabolic activities of the different microorganisms.

However, specific studies detailing the identification of microorganisms or microbial consortia specifically capable of degrading this compound were not extensively found in the consulted literature. Research in this specific area would be necessary to identify the most effective biological agents for the bioremediation of wastewater containing this particular dye.

Optimization of Bioreactor Conditions for this compound Removal

Optimizing the operating conditions of bioreactors is essential to maximize the efficiency of dye removal through bioremediation. Key parameters that can influence microbial dye degradation include temperature, pH, dissolved oxygen levels, nutrient availability, initial dye concentration, and hydraulic retention time.

Studies on the bioremediation of other dyes have demonstrated that optimizing these parameters can significantly impact decolorization rates and the extent of dye degradation. For instance, maintaining optimal temperature and pH ranges is crucial for enzyme activity and microbial growth. Providing appropriate nutrient sources supports microbial metabolism. The design of the bioreactor, such as whether it operates under aerobic or anaerobic conditions, also plays a vital role depending on the type of dye and the metabolic pathways of the degrading microorganisms.

Comparative Analysis of Biological and Physicochemical Treatment Efficiencies

Evaluating the relative efficiencies of biological and physicochemical treatment methods is important for selecting the most suitable approach for this compound removal from wastewater. Physicochemical methods, such as adsorption, coagulation-flocculation, oxidation, and membrane filtration, are often effective in removing dyes, but they can be associated with higher costs, energy consumption, and the generation of secondary waste streams like sludge. kayakuth.co.thnih.gov

Biological methods, conversely, are often considered more environmentally friendly and potentially more cost-effective, particularly for lower dye concentrations. nih.gov Bioremediation can lead to the degradation of the dye molecule itself, rather than just transferring it to another phase, as is the case with adsorption or filtration. However, the efficiency of bioremediation can be influenced by the biodegradability of the specific dye molecule and the susceptibility of the microorganisms to dye toxicity.

Some studies comparing biological and physicochemical approaches for dye removal have indicated that biological methods can be superior in terms of economics and environmental impact, especially for certain types of dyes. However, the optimal choice of treatment method often depends on factors such as the characteristics of the wastewater, the required effluent quality, and economic considerations.

A direct comparative analysis of the treatment efficiencies of biological and physicochemical methods specifically for the removal of this compound was not found within the scope of the consulted search results. Comprehensive studies comparing these different approaches using this compound would be beneficial for determining the most efficient and sustainable remediation strategies for this dye.

Computational and Theoretical Approaches in Kayacryl Blue Fp Ed Research

Molecular Dynamics Simulations for Dye-Fiber Interaction Modeling

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules. In the context of Kayacryl Blue FP-ED, MD simulations can elucidate the complex interactions between the cationic dye molecules and the anionic sites within acrylic fibers at an atomic level.

Researchers utilize MD simulations to model the dyeing process by creating a virtual system containing the dye, water molecules, and polymer chains representing the acrylic fiber. By simulating the movement of each particle over time, these models can predict how the dye molecule approaches and binds to the fiber. Key parameters that can be investigated include:

Binding Affinity: The strength of the interaction between the dye and the fiber can be quantified by calculating the binding free energy. This helps in understanding the substantivity of the dye. For cationic dyes like this compound, the primary interaction is electrostatic attraction with the negatively charged groups on the acrylic fiber. mdpi.com

Diffusion Behavior: Simulations can model the diffusion of dye molecules from the aqueous solution into the fiber matrix, providing insights into the rate of dyeing and the factors that influence it, such as temperature and salt concentration. researchgate.net

Conformational Changes: MD can show how the dye molecule and the polymer chains change their shape to accommodate the binding, which is crucial for understanding the stability and fastness of the dyeing.

Studies on similar dye-fiber systems have demonstrated that interactions are governed by a combination of electrostatic forces, van der Waals forces, and hydrogen bonding. researchgate.net For a dye like this compound, MD simulations would be instrumental in optimizing dyeing conditions to achieve maximum exhaustion and levelness. researchgate.net

Interactive Table: Representative Interaction Energies in Dye-Fiber Systems Note: This data is illustrative of typical values found in MD simulations of dye-cellulose systems and is not specific to this compound.

Dye System ComponentInteraction TypeTypical Binding Energy (kcal/mol)
Cationic Dye - Anionic FiberElectrostatic-150 to -250
Dye - WaterSolvation-20 to -50
Dye - Dye (Aggregation)van der Waals-10 to -30

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a dye molecule, its color, reactivity, and stability are all determined by its electronic properties. DFT calculations are crucial for designing new dyes and understanding the properties of existing ones like this compound.

By applying DFT, scientists can calculate several key electronic parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a dye's color and reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of light the dye absorbs. mdpi.com A smaller gap typically corresponds to absorption at longer wavelengths (towards the red end of the spectrum).

Electron Density Distribution: DFT can map the electron density across the molecule, identifying electron-rich and electron-poor regions. This is vital for predicting how the dye will interact with other molecules and its susceptibility to chemical attack, which relates to its light and chemical fastness. rsc.org

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum of the dye, allowing for a direct comparison between theoretical predictions and experimental measurements of its color. mdpi.comdtic.mil

For a brilliant blue dye like this compound, DFT calculations would predict a HOMO-LUMO gap that corresponds to the absorption of light in the yellow-orange region of the visible spectrum. Furthermore, these calculations can help rationalize its stability and reactivity towards light and chemical agents. nih.govresearchgate.net

Interactive Table: Predicted Electronic Properties of Azo Dyes from DFT Calculations Note: This data is representative of values obtained for azo dyes in theoretical studies and is not specific to this compound.

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital-5.0 to -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-2.0 to -3.5 eV
HOMO-LUMO GapEnergy difference related to color2.5 to 3.5 eV
Max Absorption Wavelength (λmax)Predicted color absorption peak450 to 600 nm

Quantitative Structure-Activity Relationship (QSAR) Studies for Cationic Dyes Including this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. nih.govresearchgate.net In the context of textile dyes, QSAR is a critical tool for assessing potential toxicity and environmental impact without extensive animal testing. dntb.gov.ua

The development of a QSAR model involves:

Data Collection: Gathering experimental data on a specific property (e.g., toxicity to aquatic organisms) for a series of related dyes.

Descriptor Calculation: Calculating a large number of numerical parameters (molecular descriptors) that describe the physicochemical properties of the dye molecules (e.g., size, shape, electronic properties).

Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the observed activity. nih.gov

For cationic dyes, which as a class can exhibit moderate aquatic toxicity, QSAR models are particularly important. acs.org A QSAR study encompassing this compound would involve using its calculated molecular descriptors to predict its potential ecotoxicity based on models built from a larger set of cationic dyes. These predictive models are essential for regulatory purposes and for guiding the design of more environmentally benign dyes. rsc.org

Interactive Table: Common Molecular Descriptors Used in QSAR for Dyes

Descriptor TypeExampleProperty Represented
TopologicalWiener IndexMolecular branching and size
ElectronicDipole MomentPolarity and charge distribution
Quantum ChemicalHOMO/LUMO EnergyReactivity, light absorption
ConstitutionalMolecular WeightSize of the molecule

Predictive Modeling of Environmental Fate and Degradation Pathways

Understanding what happens to a dye after it is discharged into the environment is crucial for assessing its long-term impact. Predictive models are used to simulate the environmental fate of chemicals like this compound, estimating their distribution in different environmental compartments (water, soil, air, sediment) and their potential degradation pathways.

These models, often based on the concept of fugacity, use the physicochemical properties of the dye (such as water solubility, vapor pressure, and partition coefficients) to predict its behavior. apacsci.com Key outputs from these models include:

Persistence: The predicted half-life of the dye in various environmental compartments. Dyes with complex aromatic structures can be persistent. ijirmf.com

Bioaccumulation Potential: The likelihood of the dye accumulating in living organisms.

Degradation Products: Computational tools can predict the likely products formed when the dye breaks down through processes like hydrolysis, photolysis, or microbial action. This is important because some degradation products can be more toxic than the parent dye molecule.

Modeling the environmental fate of this compound would provide a comprehensive picture of its environmental footprint, helping to identify potential risks and inform wastewater treatment strategies to mitigate its impact. acs.orgelsevierpure.com

Q & A

Q. What are the key physicochemical properties of Kayacryl Blue FP-ED relevant to its application in dyeing acrylic fibers?

this compound (C.I. Basic Blue 70) is a cationic monoazo dye optimized for acrylic fibers. Key properties include:

  • Lightfastness : Rated at 5-6 (ISO standards) under xenon lamp testing, indicating moderate resistance to photodegradation .
  • Perspiration resistance : Alkaline perspiration tests show a color change rating of 4-5 (ISO scale), suggesting moderate stability under sweat exposure .
  • Thermal stability : Ironing tests at 180°C for 30 seconds result in a color change rating of 4-5, highlighting its suitability for industrial heat-setting processes . Researchers should prioritize these metrics in experimental design for dye performance evaluation.

Q. How should researchers characterize the purity and structural integrity of this compound in synthetic studies?

Methodological steps include:

  • Spectroscopic analysis : Use UV-Vis spectroscopy (λmax ~600-650 nm for monoazo dyes) and FT-IR to confirm functional groups (e.g., -N=N- stretch at ~1400-1600 cm⁻¹) .
  • Chromatographic techniques : Employ HPLC with a C18 column and acetonitrile/water mobile phase to assess purity and detect byproducts .
  • Elemental analysis : Verify C, H, N composition against theoretical values (CAS 12221-41-9) .

Q. What standardized protocols are recommended for evaluating the dyeing efficiency of this compound on acrylic substrates?

Follow ISO test methods for:

  • Color strength (K/S values) : Measure using a spectrophotometer with D65 illuminant and 10° observer .
  • Washfastness : Conduct ISO 105-C06 tests at 40°C with SDC detergent, evaluating color loss and staining on adjacent fabrics .
  • Reproducibility : Document dye bath conditions (pH 4-5, 98°C, 60 minutes) and fiber pretreatment (e.g., acetic acid immersion) to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s environmental stability across different studies?

Contradictions may arise from variable test parameters (e.g., UV vs. xenon light sources). To address this:

  • Controlled variable isolation : Replicate studies using identical light sources, humidity, and exposure durations .
  • Statistical validation : Apply ANOVA to compare degradation rates across experimental setups, identifying significant outliers .
  • Mechanistic studies : Use LC-MS to track dye degradation pathways under conflicting conditions, identifying intermediates (e.g., aromatic amines) that explain stability discrepancies .

Q. What experimental strategies optimize the interaction between this compound and acrylic copolymers to enhance colorfastness?

Advanced approaches include:

  • Copolymer modification : Introduce sulfonic acid groups into acrylic fibers to strengthen ionic bonds with the dye’s cationic groups .
  • Molecular dynamics simulations : Model dye-fiber interactions to predict binding energy and optimize dyeing parameters (e.g., temperature, pH) .
  • Accelerated aging tests : Expose dyed fibers to cyclic UV/humidity stress and quantify color retention via CIELAB ΔE values .

Q. How can researchers design a robust framework for assessing this compound’s compatibility with emerging sustainable dyeing technologies?

Integrate the following steps:

  • Lifecycle analysis (LCA) : Quantify the environmental impact of this compound in waterless dyeing systems (e.g., supercritical CO2) versus traditional methods .
  • Toxicity profiling : Conduct Daphnia magna bioassays to evaluate aquatic toxicity of dye effluents .
  • Cross-disciplinary validation : Collaborate with textile engineers to test scalability in pilot-scale eco-dyeing reactors, measuring energy consumption and waste reduction .

Data Management and Ethical Considerations

Q. What methodologies ensure reproducible data collection in studies involving this compound?

  • Protocol standardization : Adopt ISO or AATCC test methods for all dyeing and fastness evaluations .
  • Metadata documentation : Record batch-specific dye purity, fiber lot numbers, and instrument calibration logs .
  • Open-access repositories : Share spectral data and chromatograms via platforms like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers address potential biases when interpreting conflicting results in dye degradation studies?

  • Blinded analysis : Assign independent teams to analyze spectral data and degradation metrics without prior knowledge of experimental conditions .
  • Systematic reviews : Use PRISMA guidelines to synthesize literature, highlighting methodological disparities (e.g., irradiation intensity, sample thickness) .
  • Ethical disclosure : Clearly report funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.